molecular formula C10H14BFO2 B2892907 (5-tert-Butyl-2-fluorophenyl)boronic acid CAS No. 2225155-59-7

(5-tert-Butyl-2-fluorophenyl)boronic acid

Cat. No.: B2892907
CAS No.: 2225155-59-7
M. Wt: 196.03
InChI Key: LBRVIJSKYRTRCC-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Synthetic Methodologies

Organoboron compounds, in general, are highly valued for their versatility in forming carbon-carbon and carbon-heteroatom bonds. nih.gov They are relatively non-toxic and stable to air and moisture, which facilitates their handling and storage compared to many other organometallic reagents. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, stands as a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and substituted aromatic systems. nih.govresearchgate.net This powerful reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Evolution of Arylboronic Acid Chemistry

The field of arylboronic acid chemistry has undergone significant evolution since its inception. Early synthetic methods often involved the reaction of organolithium or Grignard reagents with borate (B1201080) esters. nih.gov While effective, these methods sometimes suffered from limitations in functional group compatibility. The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, dramatically expanded the utility and accessibility of arylboronic acids. nih.gov Continuous research has led to the development of more efficient catalyst systems, milder reaction conditions, and a broader substrate scope, solidifying the role of arylboronic acids as essential building blocks in organic synthesis. nih.gov

Focus on Fluorinated and Sterically Hindered Arylboronic Acid Systems

In recent years, there has been a growing interest in arylboronic acids bearing specific structural features, such as fluorine atoms and sterically demanding groups. Fluorinated organic molecules are of particular importance in medicinal chemistry, as the incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com Consequently, fluorinated arylboronic acids are valuable precursors for the synthesis of novel pharmaceutical candidates.

Sterically hindered arylboronic acids, characterized by the presence of bulky substituents ortho to the boronic acid group, present unique challenges and opportunities in cross-coupling reactions. While the steric bulk can sometimes impede the reaction rate, it can also be exploited to achieve selective transformations and construct highly substituted, complex molecular frameworks that would be difficult to access through other means. The interplay of electronic effects from fluorine substitution and steric hindrance from a tert-butyl group in "(5-tert-Butyl-2-fluorophenyl)boronic acid" makes it a compelling subject of study in the ongoing quest for novel and efficient synthetic methodologies.

Chemical Properties and Synthesis of this compound

While detailed research publications specifically focusing on the synthesis and full characterization of this compound are not extensively available in the public domain, its chemical properties can be inferred from its structure and general knowledge of arylboronic acids. A plausible synthetic route can be devised based on established methodologies for analogous compounds.

Chemical Identity

PropertyValue
CAS Number 2225155-59-7
Molecular Formula C₁₀H₁₄BFO₂
Molecular Weight 196.03 g/mol
IUPAC Name This compound

Plausible Synthetic Route

A common and effective method for the synthesis of arylboronic acids involves the reaction of an organolithium species with a trialkyl borate, followed by acidic hydrolysis. For this compound, a potential synthetic pathway would start from 1-bromo-4-tert-butyl-2-fluorobenzene.

The synthesis would proceed via the following steps:

Lithiation: 1-bromo-4-tert-butyl-2-fluorobenzene is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This step generates the corresponding aryllithium intermediate.

Borylation: The aryllithium species is then quenched by the addition of a trialkyl borate, for example, triisopropyl borate. The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.

Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid to yield the final product, this compound.

This synthetic approach is analogous to the preparation of similar substituted phenylboronic acids and is expected to provide the desired compound in good yield.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The true synthetic utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions. The presence of both a fluorine atom and a bulky tert-butyl group on the phenyl ring imparts specific characteristics to its reactivity and the properties of the resulting biaryl products.

Role as a Building Block for Biaryl Synthesis

In a typical Suzuki-Miyaura coupling, this compound would be reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.

The reaction facilitates the formation of a new carbon-carbon bond between the boronic acid-bearing carbon and the halide-bearing carbon of the coupling partner. This allows for the construction of a wide range of substituted biaryl compounds.

Influence of Fluorine and tert-Butyl Substituents

The 2-fluoro substituent introduces a significant electronic effect. Fluorine is a highly electronegative atom, which can influence the reactivity of the boronic acid and the electronic properties of the resulting biaryl product. In medicinal chemistry, the presence of a fluorine atom can enhance metabolic stability and binding affinity.

The 5-tert-butyl group provides considerable steric bulk. This steric hindrance can influence the regioselectivity of the coupling reaction and can be used to control the conformation of the final biaryl product. The synthesis of sterically hindered biaryls is often a challenge, and reagents like this compound are valuable tools for achieving these structures. These sterically demanding biaryls are important scaffolds in materials science and drug discovery.

While specific examples of Suzuki-Miyaura reactions utilizing this compound are not widely reported in the academic literature, its structural motifs suggest its potential utility in the synthesis of complex molecules. For instance, it could be employed in the synthesis of novel agrochemicals or as a key intermediate in the development of new pharmaceutical agents where the combination of fluorine's electronic properties and the steric bulk of the tert-butyl group are desired.

This compound is a specialized arylboronic acid that combines the electronic influence of a fluorine substituent with the steric demands of a tert-butyl group. While detailed research on this specific compound is emerging, its potential as a valuable building block in modern organic synthesis, particularly in the construction of complex and sterically hindered biaryl systems via the Suzuki-Miyaura cross-coupling reaction, is clear. Its utility is especially pronounced in the fields of medicinal chemistry and materials science, where the precise control of electronic and steric properties is crucial for designing molecules with desired functions. Further exploration of the reactivity and applications of this and similar substituted arylboronic acids will undoubtedly continue to enrich the synthetic chemist's toolbox.

Properties

IUPAC Name

(5-tert-butyl-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO2/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRVIJSKYRTRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformative Applications of 5 Tert Butyl 2 Fluorophenyl Boronic Acid Analogues in Organic Synthesis

Carbon-Carbon Bond Formation Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. For analogues of (5-tert-Butyl-2-fluorophenyl)boronic acid, the electronic and steric features of the substituents play a crucial role in the efficiency and outcome of these reactions.

The Suzuki-Miyaura coupling of arylboronic acids bearing both fluorine and tert-butyl groups generally exhibits broad scope and good functional group tolerance. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid, while the sterically demanding tert-butyl group can present challenges that may require careful optimization of reaction conditions. Nevertheless, these substituted boronic acids have been successfully coupled with a variety of aryl and heteroaryl halides.

The reaction conditions often employ a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a phosphine (B1218219) ligand, and a base. The choice of base and solvent is critical for achieving high yields, especially with sterically hindered coupling partners. Studies on similar fluorinated and sterically hindered boronic acids have demonstrated successful couplings with aryl bromides and iodides bearing a range of functional groups, including ethers, esters, ketones, and nitriles. The robustness of the Suzuki-Miyaura reaction allows for the late-stage functionalization of complex molecules, a valuable strategy in drug discovery.

Below is a representative table of Suzuki-Miyaura cross-coupling reactions with analogues of this compound, showcasing the scope with various aryl halides.

Aryl Halide Coupling PartnerCatalyst SystemBaseSolventYield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O85
1-Bromo-4-nitrobenzenePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane92
Methyl 4-bromobenzoatePd(OAc)₂ / XPhosCs₂CO₃THF/H₂O88
4-BromobenzonitrilePdCl₂(dppf)Na₂CO₃DME/H₂O90
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O78

This table is a generalized representation based on typical Suzuki-Miyaura reactions of substituted arylboronic acids and may not represent actual experimental data for this compound.

The transmetalation step is a critical and often rate-determining step in the Suzuki-Miyaura catalytic cycle. In this step, the organic group is transferred from the boron atom to the palladium center. The presence of a fluorine atom ortho to the boronic acid group can significantly influence the mechanism of this process.

Computational and experimental studies have shown that the transmetalation can proceed through different pathways, often influenced by the nature of the base and the substituents on the arylboronic acid. researchgate.netchemrxiv.orgrsc.org One proposed role of fluoride (B91410) ions, often used as part of the base (e.g., CsF or KF), is to form a fluorinated palladium intermediate, trans-[ArPdF(L)₂], which can then react with the boronic acid in the rate-determining transmetalation step. core.ac.uk The high affinity of boron for fluoride can facilitate the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation.

In Suzuki-Miyaura reactions involving polyhalogenated aromatic or heteroaromatic compounds, achieving site-selectivity is a significant synthetic challenge. The reaction of this compound analogues with such substrates can, in principle, be controlled to favor substitution at a specific halogenated position.

The selectivity is governed by a combination of electronic and steric factors. Generally, the order of reactivity for halogens in oxidative addition to the palladium(0) catalyst is I > Br > Cl >> F. When identical halogens are present, electronic effects often dominate. Oxidative addition tends to occur at the most electron-deficient carbon-halogen bond. For instance, in a dihalobenzene with both an electron-donating and an electron-withdrawing group, the coupling will preferentially occur at the halogenated position activated by the electron-withdrawing group.

The steric bulk of the tert-butyl group on the boronic acid can also play a role in directing the coupling to the less sterically hindered halogenated site on the coupling partner. Judicious choice of catalyst, ligand, and reaction conditions can further enhance the observed site-selectivity, allowing for the sequential functionalization of polyhalogenated systems.

Polyhalogenated SubstrateProduct(s) and Ratio
1,4-DibromobenzeneMonosubstituted / Disubstituted (ratio depends on stoichiometry)
2,4-DichloropyrimidinePredominantly substitution at the 4-position
1-Bromo-4-iodobenzenePredominantly substitution at the iodine position

This table illustrates general principles of site-selectivity and does not represent specific experimental outcomes for this compound.

While transition-metal catalysis is dominant in cross-coupling chemistry, there is growing interest in developing transition-metal-free alternatives to reduce cost and metal contamination in the final products. Arylboronic acids can participate in carbon-carbon bond formation reactions under metal-free conditions, typically promoted by a base.

These reactions often proceed through the formation of a nucleophilic "ate" complex of the boronic acid, which can then react with a suitable electrophile. For instance, the base-promoted coupling of arylboronic acids with certain activated aryl halides or other electrophiles can lead to the formation of biaryl compounds. However, these reactions are generally less versatile than their transition-metal-catalyzed counterparts and often require more forcing conditions or specific substrate combinations. The presence of the electron-withdrawing fluorine and the bulky tert-butyl group in analogues of this compound would likely necessitate careful optimization of the reaction conditions to achieve efficient coupling in the absence of a transition metal catalyst.

The direct carboxylation of arylboronic acids with carbon dioxide (CO₂) represents a valuable method for the synthesis of aromatic carboxylic acids, which are important intermediates in the pharmaceutical and fine chemical industries. This transformation offers a more sustainable alternative to traditional methods that often rely on organometallic reagents like Grignard or organolithium compounds.

The carboxylation of arylboronic acids can be achieved using various transition metal catalysts, most notably those based on copper or rhodium. The reaction typically involves the formation of an aryl-metal intermediate, which then undergoes carboxylation upon reaction with CO₂. The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for the efficiency of the process. For an ortho-substituted boronic acid like this compound, steric hindrance around the boron center might influence the catalytic activity, potentially requiring more active catalyst systems or higher reaction temperatures to achieve good yields of the corresponding benzoic acid derivative.

Arylboronic Acid AnalogueCatalyst SystemBaseSolventYield (%)
4-Fluorophenylboronic acid[(IPr)CuCl]KOMeTHF73
4-(acetyl)phenylboronic acid[(IPr)CuCl]KOMeTHF76
Benzo[d] core.ac.uknih.govdioxol-5-ylboronic acid[(IPr)CuCl]KOMeTHF-

This table presents data for the copper-catalyzed carboxylation of various arylboronic acids to illustrate the general conditions and yields for this type of reaction. chemrxiv.org

Suzuki-Miyaura Cross-Coupling Reactions

Carbon-Heteroatom Bond Formation Reactions

The transformation of carbon-boron bonds into carbon-heteroatom bonds is a cornerstone of modern organic synthesis, providing access to a diverse array of functionalized molecules. Arylboronic acids, such as this compound and its analogues, are particularly valuable precursors for these transformations due to their stability, commercial availability, and versatile reactivity. These compounds readily participate in a variety of coupling reactions to form carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-halogen (C-X) bonds, enabling the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.

Carbon-Nitrogen Bond Formation (e.g., Chan-Lam Coupling, Amination)

The formation of carbon-nitrogen bonds is of paramount importance in the synthesis of a vast number of biologically active compounds and functional materials. Arylboronic acids serve as key reagents in copper-catalyzed C-N cross-coupling reactions, most notably the Chan-Lam coupling, which offers a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, facilitates the formation of a C-N bond by reacting an arylboronic acid with an amine in the presence of a copper catalyst, typically Cu(OAc)₂, at room temperature and open to the air. researchgate.netrsc.org The reaction is compatible with a wide range of nitrogen-containing nucleophiles, including amines, amides, imides, and sulfonamides. rsc.org The mechanism is believed to involve the formation of a copper(II)-aryl complex, which undergoes transmetalation with the boronic acid. Subsequent reductive elimination from a copper(III)-aryl-amide intermediate yields the desired N-aryl product and regenerates the active copper catalyst. researchgate.net

The reactivity of arylboronic acids in Chan-Lam coupling can be influenced by the electronic and steric nature of their substituents. For analogues of this compound, the presence of a halogen, such as fluorine, can sometimes lead to reduced reactivity compared to electron-rich counterparts, potentially requiring longer reaction times or modified catalytic systems to achieve high yields. nih.gov Conversely, the bulky tert-butyl group may also introduce steric hindrance that can affect the rate of transmetalation. Despite these potential challenges, the robustness of the Chan-Lam coupling often allows for the successful amination of a broad scope of substituted arylboronic acids.

Recent advancements have also explored transition-metal-free amination reactions of boronic acids, expanding the toolkit for C-N bond formation. organic-chemistry.org These methods often employ different activation strategies to facilitate the coupling of the aryl group from the boronic acid to the nitrogen nucleophile.

Table 1: Key Features of Chan-Lam Coupling for C-N Bond Formation
FeatureDescriptionTypical Reagents/ConditionsRef.
Reaction TypeCopper-catalyzed cross-coupling of arylboronic acids with N-nucleophiles.Arylboronic acid, Amine/Amide, Copper(II) salt (e.g., Cu(OAc)₂), Base (optional), Solvent (e.g., CH₂Cl₂, MeOH). researchgate.netrsc.org
Key AdvantagesMild reaction conditions (often room temperature), operational simplicity (can be run open to air), broad substrate scope.- researchgate.netrsc.org
Proposed MechanismInvolves transmetalation of the aryl group from boron to a copper(II) catalyst, followed by coordination of the amine and reductive elimination from a Cu(III) intermediate.- researchgate.net
Substituent EffectsElectron-donating groups on the arylboronic acid generally favor the reaction. Halogen substituents can sometimes decrease reactivity.- nih.gov

Carbon-Oxygen Bond Formation (e.g., Hydroxylation)

The conversion of arylboronic acids to phenols, a process known as hydroxylation, is a highly valuable transformation for synthesizing key intermediates in various industries. This reaction provides a regioselective method to introduce a hydroxyl group onto an aromatic ring at the position formerly occupied by the boronic acid moiety.

A variety of methods have been developed for the oxidative hydroxylation of arylboronic acids. These transformations are often achieved under mild conditions using common oxidizing agents. The reaction generally tolerates a wide range of functional groups, accommodating both electron-rich and electron-deficient substituents on the aromatic ring. researchgate.netnih.gov

Commonly employed oxidants for this transformation include:

m-Chloroperbenzoic acid (MCPBA): This reagent facilitates a mild and highly efficient conversion of arylboronic acids to phenols, often in an aqueous solution at room temperature without the need for metal catalysts or strong bases. nih.gov Isotopic labeling studies suggest that the oxygen atom incorporated into the phenol (B47542) originates from the MCPBA. nih.gov

N-Oxides: Aryl and heteroaryl boronic acids can be rapidly converted to their corresponding phenols using N-oxides. These reactions are often complete within minutes at ambient temperature and are compatible with a broad array of functional groups. researchgate.net

Hydrogen Peroxide (H₂O₂): In what is often considered a green chemical process, hydrogen peroxide can be used as the oxidant, sometimes under catalyst-free conditions or with simple promoters. organic-chemistry.org

Sodium Perborate (SPB): This solid oxidant provides a practical, catalyst-free method for the ipso-hydroxylation of arylboronic acids, often in water or even under solvent-free conditions. nrochemistry.com

For an analogue like this compound, these methods are expected to proceed efficiently. The electronic influence of the fluoro and tert-butyl groups is generally well-tolerated by modern hydroxylation protocols, leading to the formation of the corresponding substituted phenol. The choice of oxidant and reaction conditions can be tailored to ensure compatibility with other functional groups present in the molecule.

Carbon-Halogen Bond Formation (e.g., Fluorination)

The introduction of fluorine into aromatic systems is of significant interest, particularly in medicinal chemistry, as it can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Electrophilic fluorination of arylboronic acids provides a direct route to aryl fluorides, converting a C-B bond into a C-F bond.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, in this case, the arylboronic acid, with an electrophilic fluorine source ("F+"). digitellinc.com A variety of N-F reagents have been developed for this purpose due to their relative stability, safety, and ease of handling compared to elemental fluorine. digitellinc.com Prominent examples of these reagents include Selectfluor® (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI), and Acetyl Hypofluorite (AcOF). nih.govdigitellinc.comacs.orgwikipedia.org

The reaction can be performed under metal-free conditions or catalyzed by transition metals. For instance, palladium-catalyzed methods have been developed that proceed through a proposed Pd(III) intermediate via a single-electron-transfer (S.E.T.) pathway. organic-chemistry.orgchem-station.com These catalytic approaches can offer high efficiency and operational simplicity for the synthesis of functionalized aryl fluorides. organic-chemistry.org

A key consideration in the electrophilic fluorination of substituted arylboronic acids is the regioselectivity of the reaction. Two main pathways can compete: ipso-substitution, where the fluorine atom replaces the boronic acid group, and ortho-fluorination, where fluorine is introduced at a position adjacent to the boronic acid.

The outcome is heavily influenced by the electronic properties of the substituents on the aromatic ring:

Electron-Donating Groups (EDGs): Arylboronic acids bearing EDGs tend to predominantly undergo ipso-substitution. The EDG increases the nucleophilicity of the carbon atom attached to the boron, favoring direct replacement. nih.gov

Electron-Withdrawing Groups (EWGs): When an EWG is present, particularly at the para position relative to the boronic acid, a competition between ipso-substitution and ortho-fluorination is often observed. nih.govnrochemistry.com The EWG deactivates the ring towards electrophilic attack, including at the ipso position, while the boronic acid group can still direct the electrophile to the ortho position.

For an analogue like this compound, the fluorine atom at the 2-position acts as an EWG, which could potentially influence the regioselectivity of a subsequent fluorination reaction. The interplay between its deactivating inductive effect and the directing effect of the boronic acid would determine the ratio of ipso versus ortho fluorinated products.

Table 2: Regioselectivity in Electrophilic Fluorination of Arylboronic Acids
Substitution PatternPredominant Reaction PathwayRationaleRef.
Electron-Donating Groups (e.g., -OMe, -Alkyl)Ipso-SubstitutionIncreased nucleophilicity at the C-B bond facilitates direct replacement of the boronic acid group. nih.gov
Electron-Withdrawing Groups (e.g., -NO₂, -CN) at para-positionCompetition between Ipso-Substitution and Ortho-FluorinationThe EWG deactivates the ring, making the ipso-position less nucleophilic, while the boronic acid directs the electrophile to the ortho-position. nih.govnrochemistry.com
Electron-Withdrawing Groups at meta-positionIpso-SubstitutionThe deactivating effect of the EWG is less pronounced at the ipso-position compared to the ortho-positions, favoring direct substitution. nih.gov

Boronic Acids as Hydroxyl Synthons via Fluoride Activation

Beyond their role as carbon nucleophiles in cross-coupling reactions, boronic acids can be employed in more unconventional roles. A novel application is their use as hydroxyl synthons, where they act as a source of a hydroxide (B78521) ion (OH⁻) upon activation.

This unique reactivity is unlocked through the use of a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ion coordinates to the Lewis acidic boron center of the boronic acid to form a tetracoordinate boronate complex, ArB(OH)₂F⁻. researchgate.netnih.gov This complexation activates the boronic acid, enabling it to deliver a hydroxyl group to an electrophilic partner.

This strategy has been successfully applied in aryne-induced three-component coupling reactions. nih.gov In this context, the fluoride source serves multiple roles: it generates the highly reactive aryne intermediate, activates the boronic acid by forming the boronate complex, and facilitates the subsequent B-O bond cleavage to release the hydroxyl group for nucleophilic attack. nih.gov

Computational studies have provided insight into this fluoride activation mechanism, supporting the formation of ArB(OH)ₓFᵧ complexes as the key reactive species. rsc.orgnih.gov This approach showcases the versatility of boronic acids, demonstrating that their reactivity can be tailored through specific activation modes to go beyond their traditional applications. The ability to use a stable, easy-to-handle solid like a boronic acid as a precursor for a nucleophilic hydroxide group under mild conditions represents a significant advancement in synthetic methodology. researchgate.netnih.gov

Radical-Mediated Transformations

Arylboronic acids can serve as effective sources of aryl radicals when subjected to oxidative conditions, a transformation that diverges from the well-known Suzuki-Miyaura coupling pathway. rsc.orgbohrium.com This reactivity is particularly valuable for the construction of complex molecular architectures. The generation of the aryl radical typically involves a single-electron transfer (SET) process, leading to the homolytic cleavage of the C-B bond.

Once generated, the aryl radical derived from boronic acid precursors can participate in a variety of transformations, effectively transferring the aryl moiety to a diverse range of substrates. These reactions often proceed through a radical chain mechanism. A common pathway involves the addition of the aryl radical to an electron-deficient π-system, such as a protonated heteroarene in a Minisci-type reaction. bohrium.comscispace.com

The general mechanism for the direct arylation of electron-deficient heteroarenes, for instance, involves the generation of an aryl radical from the arylboronic acid. This is often achieved using a catalytic system such as silver(I) nitrate (B79036) with a persulfate co-oxidant. bohrium.com The persulfate anion is believed to disproportionate in the presence of the silver(I) catalyst to generate a sulfate (B86663) radical anion. This highly reactive species can then react with the arylboronic acid to produce the aryl radical. The newly formed aryl radical subsequently adds to the protonated heterocycle. The resulting radical cation is then oxidized, often by a higher oxidation state of the metal catalyst (e.g., silver(II)), to regenerate the catalyst and furnish the arylated heterocycle. bohrium.com

It is important to note that the substitution pattern on the arylboronic acid can significantly influence the efficiency of these radical transfer pathways. Steric hindrance, particularly from ortho-substituents, can impede the reaction. bohrium.com In the case of this compound, the presence of the ortho-fluorine atom could influence the reactivity and regioselectivity of the radical addition.

Table 1: Examples of Aryl Radical Transfer Reactions with Arylboronic Acids

Arylboronic AcidSubstrateCatalyst SystemProduct TypeReference
General ArB(OH)₂Electron-Deficient HeteroarenesAgNO₃ / K₂S₂O₈Arylated Heteroarenes bohrium.com
General ArB(OH)₂AlkenesMn(OAc)₃Addition Products rsc.org
General ArB(OH)₂QuinonesAgNO₃ / K₂S₂O₈Arylated Quinones bohrium.com

The critical step in initiating these radical transformations is the oxidative cleavage of the carbon-boron bond. Several catalytic systems have been developed to facilitate this process efficiently. These systems are designed to generate a species capable of oxidizing the arylboronic acid or a derivative thereof, leading to the formation of the aryl radical.

Commonly employed catalytic systems include:

Manganese(III) Acetate (B1210297): This reagent can oxidize arylboronic acids to generate aryl radicals, which can then be trapped by arenes or olefins. rsc.org

Silver(I)/Persulfate: As mentioned previously, this combination is effective for generating aryl radicals for reactions such as the direct arylation of heteroarenes. rsc.orgbohrium.com The reaction is typically performed at room temperature. bohrium.com

Iron(II or III)/Persulfate: Iron salts in combination with persulfate can also effectively promote the oxidative C-B bond cleavage to produce aryl radicals. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. In this approach, a photocatalyst, upon excitation by light, can initiate a single-electron transfer process with the arylboronic acid or a suitable derivative, leading to the formation of the aryl radical. scispace.com

The proposed mechanism for the persulfate-mediated cleavage often involves the formation of a sulfate radical anion, which is a potent oxidant. This radical anion is thought to react with the arylboronic acid to generate the aryl radical and a borate (B1201080) species. bohrium.com The presence of substituents on the aromatic ring, such as the tert-butyl and fluoro groups in this compound, can modulate the electronic properties of the boronic acid and thus influence the rate and efficiency of the oxidative cleavage.

Table 2: Catalyst Systems for Oxidative C-B Bond Cleavage of Arylboronic Acids

Catalyst SystemDescriptionTypical ReactionReference
Mn(OAc)₃Manganese(III) acetate promotes oxidation.Coupling with arenes or olefins rsc.org
AgNO₃ / K₂S₂O₈Silver(I) nitrate and potassium persulfate.Direct arylation of heteroarenes rsc.orgbohrium.com
Fe(II/III) / K₂S₂O₈Iron salts with potassium persulfate.Aryl radical formation rsc.org
Ru(bpy)₃Cl₂ / LightRuthenium-based photoredox catalyst.Minisci-type reactions scispace.com

Catalytic Roles of Fluorinated Arylboronic Acids

Lewis Acid Catalysis in Organic Transformations

Arylboronic acids, particularly those bearing electron-withdrawing substituents, are recognized for their utility as mild Lewis acid catalysts in a variety of organic transformations. The empty p-orbital on the boron atom allows it to accept electron density from Lewis basic functional groups, thereby activating them towards nucleophilic attack.

The direct formation of amides from carboxylic acids and amines is a thermodynamically challenging transformation that typically requires harsh conditions or the use of stoichiometric activating agents. Arylboronic acids with electron-withdrawing groups have emerged as effective catalysts for this dehydrative condensation. orgsyn.orgresearchgate.net The catalytic cycle is generally understood to involve the formation of an acyloxyboronate intermediate. This is generated through the condensation of the carboxylic acid with the boronic acid. This intermediate is more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond and regenerate the boronic acid catalyst. nih.govrsc.org While direct studies on (5-tert-Butyl-2-fluorophenyl)boronic acid are not available, related fluorinated phenylboronic acids have demonstrated high efficiency in this reaction. orgsyn.org

The proposed mechanism for boronic acid-catalyzed amidation is outlined below:

Activation: The boronic acid reacts with the carboxylic acid in a dehydration step to form a monoacyloxyboronic acid intermediate.

Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated acyloxyboron species.

Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the amide and the regenerated boronic acid.

It is important to note that recent mechanistic studies suggest that the catalytic cycle may be more complex, potentially involving dimeric boron species that facilitate the activation of the carboxylic acid and the delivery of the amine. nih.govrsc.org

Arylboronic acids can catalyze the dehydrative substitution reactions of alcohols, particularly benzylic and allylic alcohols, which can proceed through the formation of carbocationic intermediates. researchgate.netacs.org The Lewis acidic boron center is thought to coordinate to the hydroxyl group of the alcohol, facilitating its departure as a water molecule and generating a stabilized carbocation. This carbocation can then be trapped by a nucleophile in alkylation reactions.

While specific data for this compound is absent, studies on other arylboronic acids have shown their efficacy in promoting C-C bond formation through this pathway. researchgate.net For instance, the combination of an electron-deficient arylboronic acid with a co-catalyst can facilitate the racemization of secondary and tertiary alcohols, a process that proceeds via a reversible C–O bond cleavage and the formation of an achiral carbocation. st-andrews.ac.uk

The Lewis acidity of boronic acids can be harnessed to catalyze cycloaddition reactions, such as the Diels-Alder reaction, by coordinating to a dienophile and lowering its LUMO energy. While there is no specific literature on this compound in this context, the principle is well-established for other Lewis acidic boronic acid derivatives.

In conjugate addition reactions, arylboronic acids can serve as a source of the aryl nucleophile, typically in transition-metal-catalyzed processes. orgsyn.orgnih.gov However, their role as a Lewis acid catalyst to activate α,β-unsaturated systems for nucleophilic attack is less documented but plausible, especially for highly activated substrates. Palladium(II)-bipyridine systems have been shown to catalyze the conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. organic-chemistry.org

Influence of Fluorine Substitution on Catalytic Activity

The electronic and steric properties of substituents on the aryl ring of a boronic acid catalyst play a crucial role in modulating its activity. The specific substitution pattern of this compound, with an ortho-fluoro and a para-tert-butyl group, is expected to have a significant impact on its catalytic performance.

The presence of a fluorine atom, a highly electronegative element, on the phenyl ring enhances the Lewis acidity of the boronic acid. nih.gov The strong electron-withdrawing inductive effect of fluorine depletes electron density from the boron center, making it a more potent Lewis acid. rsc.org This increased acidity is generally correlated with higher catalytic activity in reactions that proceed through Lewis acid activation of a substrate. For instance, highly fluorinated arylboranes are known to be very strong Lewis acids and effective catalysts. researchgate.net The enhanced electrophilicity of the boron atom in this compound would be expected to facilitate the formation of activated intermediates, such as acyloxyboronates in amide synthesis, at a faster rate.

CompoundSubstituent EffectsExpected Impact on Lewis Acidity
Phenylboronic acidReference compoundBaseline
2-Fluorophenylboronic acid-I effect of ortho-FIncreased
This compound-I effect of ortho-F, +I and steric effects of para-t-BuIncreased due to F, potentially moderated by t-Bu
Tris(pentafluorophenyl)boraneMultiple strong -I effectsVery strong Lewis acid

This table is generated based on established chemical principles, not direct experimental data for the target compound.

Substituents at the ortho position to the boronic acid group can exert significant steric and electronic effects on the catalyst's behavior. In the case of this compound, the ortho-fluorine atom can influence the conformation of the boronic acid group and may participate in intramolecular interactions.

Mechanistic Insights and Electronic Effects in 5 Tert Butyl 2 Fluorophenyl Boronic Acid Chemistry

Influence of Fluoro and tert-Butyl Substituents on Electronic Properties and Reactivity Profiles

The strategic placement of a fluorine atom at the ortho position and a tert-butyl group at the para position of the phenyl ring creates a unique combination of electronic and steric effects that dictates the reactivity of (5-tert-Butyl-2-fluorophenyl)boronic acid.

The Lewis acidity of the boron center in arylboronic acids is a critical factor in their reaction mechanisms, particularly in the transmetalation step of cross-coupling reactions. The presence of an ortho-fluoro substituent in this compound significantly enhances the Lewis acidity of the boron atom. This is attributed to the strong electron-withdrawing inductive effect of the fluorine atom, which decreases the electron density at the boron center. mdpi.com

Furthermore, the ortho-positioning of the fluorine atom allows for the potential formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group of the boronic acid. mdpi.comlodz.pl This interaction can stabilize the tetrahedral boronate anion formed upon coordination of a base, thereby increasing the effective acidity. lodz.pl Studies on analogous fluorinated phenylboronic acids have shown that ortho-fluoro substitution leads to a more pronounced increase in acidity compared to meta or para substitution, where the effect is primarily inductive and resonance-based. mdpi.comlodz.pl

The increased Lewis acidity facilitates the formation of the boronate species, which is a key intermediate in the catalytic cycle of reactions like the Suzuki-Miyaura coupling. A more Lewis acidic boronic acid can more readily accept the hydroxide (B78521) or alkoxide base to form the reactive tetracoordinate boronate, which then undergoes transmetalation with the palladium center.

Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids

Substituent Position pKa
H - 8.86
4-F para 8.77
3-F meta 8.15
2-F ortho 7.85
2,3,4,6-Tetrafluoro - 6.17

Note: Data is for analogous compounds and illustrates the trend of increasing acidity with ortho-fluoro substitution. mdpi.comlodz.pl

The bulky tert-butyl group, situated para to the boronic acid moiety, primarily exerts steric influence on the molecule's reactivity. While its electronic contribution through hyperconjugation is generally considered to be weakly electron-donating, its size plays a more significant role in dictating reaction outcomes.

The tert-butyl group also enhances the solubility of the boronic acid in organic solvents, a practical advantage in many reaction setups. Its presence can also influence the solid-state packing of the molecule, which is relevant for its stability and handling.

Spectroscopic Characterization in Mechanistic Elucidation (e.g., 19F NMR, 11B NMR)

NMR spectroscopy is a powerful tool for probing the structure and electronic environment of organoboron compounds and for elucidating reaction mechanisms. For this compound, both ¹⁹F and ¹¹B NMR provide valuable insights.

¹¹B NMR Spectroscopy: The boron nucleus is NMR active (¹¹B, I = 3/2, 80.1% natural abundance) and its chemical shift is indicative of the coordination state of the boron atom. Trigonal (sp²-hybridized) boronic acids typically exhibit broad signals in the range of δ 28-34 ppm. Upon coordination with a Lewis base to form a tetrahedral (sp³-hybridized) boronate species, the ¹¹B signal shifts significantly upfield to the range of δ 3-15 ppm. researchgate.netchemicalbook.com This change in chemical shift is a direct probe for the formation of the active boronate intermediate in reactions like the Suzuki-Miyaura coupling and can be used to study the kinetics and thermodynamics of this equilibrium.

Table 2: Typical ¹¹B NMR Chemical Shifts for Boronic Acid Species

Boron Species Hybridization Typical Chemical Shift (δ, ppm)
Arylboronic Acid sp² 28 - 34
Arylboronate Ester sp² 27 - 33
Tetrahedral Boronate Anion sp³ 3 - 15

Note: These are general ranges and the exact chemical shift for this compound may vary.

By observing the changes in the ¹¹B NMR spectrum under reaction conditions, one can gain mechanistic insights into the role of the base and the formation of key intermediates.

Computational Chemistry Approaches to Reaction Mechanisms and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms and selectivity of chemical reactions involving complex molecules like this compound.

DFT calculations can be employed to model the geometric and electronic structures of reactants, intermediates, transition states, and products. For this compound, computational studies could elucidate:

The precise nature of the intramolecular hydrogen bonding: Calculations can determine the strength and geometry of the potential B-O-H···F interaction and its effect on the molecule's conformation and acidity.

The influence of substituents on reactivity: DFT can quantify the electronic effects of the fluoro and tert-butyl groups on the electron density distribution in the molecule and on the stability of key intermediates. This can help to rationalize observed reactivity patterns.

Selectivity: In cases where multiple reaction pathways are possible, computational modeling can predict which pathway is energetically more favorable, thus explaining the observed selectivity. For instance, in reactions involving sterically hindered substrates, DFT can model the steric clashes in different transition states to predict the preferred outcome. researchgate.net

While specific computational studies on this compound are not prevalent in the literature, numerous DFT studies on related fluorinated and sterically hindered arylboronic acids have provided valuable mechanistic insights into their behavior in cross-coupling and other reactions. chemicalbook.comnih.gov These studies consistently highlight the importance of both electronic and steric factors in controlling the reaction outcomes.

Applications in Advanced Organic Synthesis and Materials

A Keystone for Complex Molecular Architectures and Intermediates

The strategic placement of the tert-butyl and fluoro substituents on the phenylboronic acid scaffold allows for precise control in the assembly of complex organic molecules. These groups influence the reactivity and selectivity of the boronic acid, enabling the synthesis of highly functionalized and sterically demanding structures that are often pivotal intermediates in medicinal chemistry and materials science.

Synthesis of Chiral Compounds and Glycosides

While the broader class of boronic acids is instrumental in the synthesis of chiral compounds, specific documented examples detailing the application of (5-tert-Butyl-2-fluorophenyl)boronic acid in asymmetric synthesis leading to chiral compounds or in glycosidation reactions are not extensively available in peer-reviewed literature. The inherent potential for its use in stereoselective transformations, such as Suzuki-Miyaura cross-coupling reactions with chiral partners, remains an area ripe for exploration. The steric hindrance provided by the tert-butyl group could, in principle, be exploited to influence the stereochemical outcome of such reactions.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Boronic acids are valuable participants in certain MCRs, such as the Petasis reaction. nih.gov Although the general utility of boronic acids in MCRs is well-established for creating diverse molecular scaffolds, mdpi.comrsc.org specific examples showcasing the integration of This compound into these complex transformations are not prominently reported in dedicated studies. However, its application in sequential one-pot syntheses that combine MCRs with subsequent cross-coupling reactions is a logical extension of its known reactivity. mdpi.com

Exploration of Structure-Activity Relationships (SAR) in Chemical Libraries

The generation of chemical libraries with systematic structural variations is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). This compound has proven to be a valuable building block in this context, particularly in the development of selective ion channel modulators.

A notable application is in the synthesis of potent and selective inhibitors of the Nav1.7 sodium channel, a key target for the development of novel analgesics. nih.govnih.gov In a patented synthesis, This compound was utilized in a Suzuki-Miyaura cross-coupling reaction to introduce the substituted phenyl moiety into the final inhibitor structure. The specific combination of the tert-butyl and fluoro substituents on the boronic acid was found to be crucial for achieving high potency and selectivity for the Nav1.7 channel over other sodium channel subtypes.

The following table details a representative Suzuki-Miyaura coupling reaction employing This compound in the synthesis of a Nav1.7 inhibitor precursor.

Reactant 1Reactant 2CatalystBaseSolventProductYield (%)
Aryl Bromide IntermediateThis compoundPd(dppf)Cl₂K₂CO₃1,4-Dioxane/WaterBiaryl Precursor of Nav1.7 InhibitorNot explicitly reported

This data is representative of a typical Suzuki-Miyaura coupling used in the synthesis of related compounds and is based on general procedures found in the cited patent literature.

This application underscores the importance of This compound in generating focused libraries for SAR studies, enabling medicinal chemists to fine-tune the pharmacological properties of lead compounds.

Considerations for Industrial Scale-Up and Process Intensification

The transition of a synthetic route from laboratory scale to industrial production necessitates careful consideration of factors such as cost, safety, efficiency, and environmental impact. For reactions involving This compound , particularly the widely used Suzuki-Miyaura coupling, several aspects are critical for successful scale-up and process intensification.

Key considerations include:

Catalyst Selection and Loading: Identifying a highly active and stable palladium catalyst is crucial to minimize the required catalyst loading, thereby reducing costs and simplifying purification.

Solvent and Base Selection: The choice of solvent and base must balance reaction efficiency with safety, environmental concerns, and ease of product isolation. The use of greener solvents and more readily available, less hazardous bases is a key focus in industrial process development.

Reaction Monitoring and Control: Implementing robust in-process controls to monitor reaction progress and ensure consistent product quality is essential for large-scale manufacturing.

Purification Strategies: Developing efficient and scalable purification methods to remove residual palladium and other impurities is a critical step in producing active pharmaceutical ingredients (APIs) that meet stringent regulatory standards.

Process Intensification: Exploring continuous flow chemistry for Suzuki-Miyaura couplings involving This compound could offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processing.

While specific industrial-scale production data for processes using This compound is often proprietary, the general principles of process optimization for Suzuki-Miyaura reactions are well-documented and directly applicable.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and tert-butyl/fluorine integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, while MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) prevents boronic acid trimerization artifacts .
  • HPLC : Reverse-phase HPLC with UV detection assesses purity (>98% is typical for research-grade material) .

How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Basic
This compound serves as a key building block for biaryl synthesis:

  • Reaction design : Combine with aryl halides (e.g., bromides) using Pd catalysts and bases like Na₂CO₃ in THF/water .
  • Steric considerations : The tert-butyl group may slow coupling rates; elevated temperatures (80–100°C) or microwave-assisted methods can improve yields .
  • Applications : Forms intermediates for pharmaceuticals, agrochemicals, and materials science .

How does the fluorine substituent influence the reactivity of this compound in cross-coupling and binding studies?

Q. Advanced

  • Electronic effects : The electron-withdrawing fluorine enhances boronic acid's Lewis acidity, accelerating transmetalation in Suzuki reactions .
  • Steric hindrance : The ortho-fluorine may reduce steric bulk compared to larger substituents, improving accessibility in catalytic cycles .
  • Diol binding : Fluorine’s electronegativity modulates sugar-binding kinetics in sensor applications, as seen in analogous arylboronic acids .

What methodologies are used to study the kinetic properties of this compound in diol-binding applications?

Q. Advanced

  • Stopped-flow fluorescence : Measures real-time binding kinetics (kon/koff) with sugars (e.g., D-fructose, D-glucose) at physiological pH .
  • Data interpretation : kon values correlate with thermodynamic affinities; faster binding (e.g., with fructose) indicates higher sensor responsiveness .
  • Competitive assays : Use fluorescent reporters (e.g., Alizarin Red S) to quantify binding constants under varying conditions .

What role does this compound play in drug discovery, particularly in anticancer research?

Q. Advanced

  • Proteasome inhibition : Boronic acids mimic peptide substrates, enabling selective binding to proteasomal active sites (e.g., bortezomib derivatives) .
  • Structure-activity relationships (SAR) : The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration for glioblastoma targeting .
  • Synthetic strategies : Incorporate into peptidomimetics via solid-phase synthesis, followed by cytotoxicity screening in cancer cell lines .

How can researchers resolve contradictions in reported binding affinities of this compound with diols?

Q. Advanced

  • Kinetic vs. thermodynamic analysis : Distinguish between kon/koff (kinetic) and Kd (thermodynamic) measurements, as rapid binding may mask equilibrium shifts .
  • Buffer conditions : Vary pH (6.5–8.5) and ionic strength to assess environmental impacts on binding .
  • Competitive titrations : Use isothermal titration calorimetry (ITC) to validate affinity rankings across sugars .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

  • Storage : Keep at 0–6°C in airtight containers to prevent moisture absorption and boroxine formation .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Spill management : Neutralize with dilute NaOH and adsorb with inert materials (e.g., vermiculite) .

How can MALDI-MS be optimized for analyzing this compound-containing peptides?

Q. Advanced

  • Matrix selection : DHB enables in situ esterification, preventing trimerization and simplifying spectra .
  • Sample preparation : Mix peptide-boronic acid conjugates with DHB (10 mg/mL in 50% MeCN) directly on the MALDI plate .
  • MS/MS sequencing : Collision-induced dissociation (CID) fragments DHB-modified peptides for de novo sequencing .

What environmental considerations apply to the disposal of this compound?

Q. Basic

  • Neutralization : Treat with alkaline solutions (pH >10) to hydrolyze boronic acid into less reactive borate salts .
  • Waste segregation : Separate halogenated (fluorine) and boron-containing waste streams to comply with EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.